5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-9-13(19-22-11)14(21)18-10-12-3-7-20(8-4-12)15-16-5-2-6-17-15/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCUVCSYLLEMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of a suitable alkyne with hydroxylamine under basic conditions.
Introduction of the pyrimidine ring: This step involves the nucleophilic substitution of a halogenated pyrimidine with a piperidine derivative.
Coupling of the isoxazole and pyrimidine moieties: This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Structural Overview
The compound has the following molecular characteristics:
- Molecular Formula : C15H19N5O2
- Molecular Weight : 301.34 g/mol
- CAS Number : 1448071-13-3
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical to tumor growth. For instance, isoxazole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
2. Neuroprotective Effects
The compound is being investigated for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegeneration .
3. Anti-inflammatory Properties
Compounds similar to 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide have shown promise as anti-inflammatory agents. They may inhibit cyclooxygenase enzymes (COX) and other pro-inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory disorders .
Biochemical Mechanisms
The biochemical mechanisms underlying the effects of this compound are diverse:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or phosphatases involved in signaling pathways associated with cancer progression.
- Receptor Modulation : It could interact with neurotransmitter receptors, enhancing or inhibiting their activity depending on the target receptor type.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry demonstrated that a related isoxazole derivative exhibited significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Neuroprotection
In a preclinical trial focusing on neurodegenerative models, the compound showed promising results in improving cognitive function and reducing neuronal loss. The study suggested that it may exert protective effects by reducing amyloid-beta accumulation and enhancing synaptic plasticity .
Mechanism of Action
The mechanism of action of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activation by a natural ligand, thereby modulating the downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with three related compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Position on Isoxazole :
- The target compound and ’s analog share a 3-carboxamide group, whereas and feature 4-carboxamide substitution. The 3-position may optimize spatial orientation for target binding compared to 4-substituted analogs .
Functional Group Impact :
- Sulfonamide () : Enhances solubility but may increase off-target interactions with carbonic anhydrases or antimicrobial targets .
- Thiazole () : Sulfur atom improves metabolic stability and enables metal coordination, useful in anticancer or antidiabetic applications .
- Pyridine () : Moderately polar, supporting blood-brain barrier penetration for CNS drug design .
Biological Activity
5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving nitrile oxide intermediates.
- Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine moiety.
- Attachment of the Pyrimidine Moiety : This step often employs coupling reactions with suitable pyrimidine derivatives.
The compound's molecular formula is and it has a molecular weight of 301.35 g/mol.
Anticancer Activity
Recent studies have evaluated the anticancer properties of isoxazole derivatives, including this compound. One study indicated that isoxazole-carboxamide derivatives exhibited moderate to high cytotoxic activity against various cancer cell lines, such as Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cells. The most active compounds showed half-maximal inhibitory concentrations (IC50) ranging from 15.48 μg/ml to 39.80 μg/ml .
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 2d | Hep3B | 23 |
| 2e | HeLa | 15.48 |
| 2a | MCF-7 | 39.80 |
These findings suggest that structural modifications in the isoxazole framework can enhance biological activity against cancer cells.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially including enzymes or receptors that modulate cellular pathways. For instance, compounds with isoxazole structures have been shown to inhibit mitochondrial permeability transition pore (mtPTP), which is crucial in regulating cell death pathways .
Case Studies
- Cytotoxicity Evaluation : In a study assessing various isoxazole derivatives, it was found that modifications in the chemical structure significantly influenced their cytotoxicity against cancer cell lines. The study highlighted that certain derivatives could effectively reduce alpha-fetoprotein secretion in Hep3B cells, indicating a potential mechanism for their anticancer activity .
- Antioxidant Activity : Another investigation reported that isoxazole derivatives demonstrated antioxidant properties when tested using the DPPH assay, suggesting their role in reducing oxidative stress in cells .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
